(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
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Overview
Description
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with amino and chlorophenyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone: Similar structure but lacks the 4-chlorophenyl group.
(5-Amino-1-(4-methylphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone: Similar structure with a methyl group instead of a chlorine atom.
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is unique due to the presence of both 4-chlorophenyl and 2-chlorophenyl groups, which may confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development .
Properties
CAS No. |
618091-32-0 |
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Molecular Formula |
C16H11Cl2N3O |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-5-7-11(8-6-10)21-16(19)13(9-20-21)15(22)12-3-1-2-4-14(12)18/h1-9H,19H2 |
InChI Key |
ALCVFJMFBPXFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl |
Origin of Product |
United States |
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